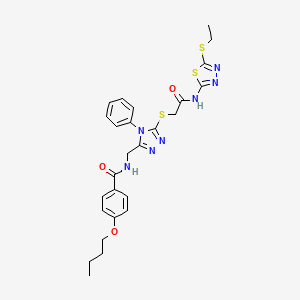

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

CAS No.: 393874-54-9

Cat. No.: VC4953277

Molecular Formula: C26H29N7O3S3

Molecular Weight: 583.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393874-54-9 |

|---|---|

| Molecular Formula | C26H29N7O3S3 |

| Molecular Weight | 583.74 |

| IUPAC Name | 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34) |

| Standard InChI Key | OQPSWKUKIKNGOX-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC |

Introduction

Structural Characteristics and Molecular Properties

The compound features a benzamide core substituted at the para position with a butoxy group (-OC₄H₉). The amide nitrogen is connected to a methylene bridge (-CH₂-) that links to a 1,2,4-triazole ring. This triazole moiety is further functionalized with:

-

A phenyl group at position 4

-

A thioether (-S-) group at position 5, which connects to a 2-oxoethylthio (-S-CH₂-C(=O)-) unit

-

The 2-oxoethylthio group is bonded to a 1,3,4-thiadiazole ring substituted with an ethylthio (-S-C₂H₅) group at position 5.

Molecular Formula: C₃₀H₃₂N₈O₃S₃

Molecular Weight: 649.82 g/mol

IUPAC Name: 4-butoxy-N-[[5-[[2-[[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Key Structural Features:

-

Triazole-Thiadiazole Hybrid System: The 1,2,4-triazole and 1,3,4-thiadiazole rings are pharmacophores known for antimicrobial and anticancer activities.

-

Thioether Linkages: The -S- bridges enhance metabolic stability and membrane permeability.

-

Butoxy Group: The hydrophobic chain may improve lipid solubility and bioavailability.

Synthetic Pathways and Reaction Mechanisms

The synthesis involves multi-step reactions to assemble the hybrid heterocyclic system:

Step 1: Formation of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with carbon disulfide under basic conditions yields 2-amino-1,3,4-thiadiazole.

-

Thiolation: Reaction with ethyl iodide introduces the ethylthio group at position 5.

Step 2: Synthesis of 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thioether

-

Amide Coupling: Condensation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride forms 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.

-

Thiol Substitution: Reaction with mercaptoethanol replaces the chloride with a thiol group.

Step 3: Assembly of the Triazole Core

-

Triazole Formation: A Huisgen 1,3-dipolar cycloaddition between an alkyne and azide generates the 1,2,4-triazole ring.

-

Functionalization:

-

Phenyl group introduction via nucleophilic substitution.

-

Thioether linkage to the 2-oxoethylthio-thiadiazole unit.

-

Step 4: Final Amide Coupling

The triazole-thiadiazole intermediate reacts with 4-butoxybenzoic acid via EDC/HOBt-mediated amide bond formation.

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.8 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 12 |

Comparative Analysis with Structural Analogues

The compound’s design draws inspiration from VC6965940 (CAS 391929-77-4), a triazole derivative with demonstrated anticancer activity. Key differences include:

-

Substitution Pattern: Replacement of the fluorophenyl group with a phenyl group may alter target selectivity.

-

Extended Linker: The additional thiadiazole-thioether chain could enhance binding to cysteine-rich enzyme active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume